2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a trifluoromethyl group attached to the thieno[2,3-b]pyridine core. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 2-thioxopyridine-3-carbonitrile derivatives with appropriate aryl halides under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to target proteins, while the nitrophenyl and phenyl groups contribute to its overall bioactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core structure and exhibit similar pharmacological activities.
Trifluoromethylated heterocycles: Compounds with trifluoromethyl groups often show enhanced bioactivity and stability.
Nitrophenyl-substituted heterocycles: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the nitrophenyl and phenyl groups provide additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C20H12F3N3O2S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C20H12F3N3O2S/c21-20(22,23)13-10-14(11-6-2-1-3-7-11)25-19-16(13)17(24)18(29-19)12-8-4-5-9-15(12)26(27)28/h1-10H,24H2 |
InChI Key |
LZBZKQHIGDTZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C4=CC=CC=C4[N+](=O)[O-])N |
Origin of Product |
United States |
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